(-)-Stylopine

Description

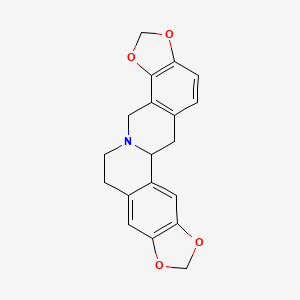

Structure

3D Structure

Properties

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Stylopine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine (B192457), a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, geographical distribution, and quantitative analysis. Furthermore, it details the experimental protocols for the extraction, isolation, and quantification of this compound and explores its interaction with key biological pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Geographical Distribution

This compound is predominantly found in plant species belonging to the Papaveraceae family, commonly known as the poppy family. This family is widespread, with a cosmopolitan distribution primarily in the temperate and subtropical regions of the Northern Hemisphere. The alkaloid composition, including the concentration of this compound, can vary significantly between species and even within the same species due to genetic and environmental factors.

Key genera known to be rich sources of this compound include:

-

Corydalis : Various species within this genus are well-documented producers of this compound. These herbaceous flowering plants are native to the temperate Northern Hemisphere and the high mountains of tropical eastern Africa. Species such as Corydalis solida and Corydalis racemosa have been reported to contain this alkaloid.[1]

-

Chelidonium : The most notable species is Chelidonium majus (greater celandine), a perennial herbaceous plant native to Europe and western Asia, and widely naturalized in North America. It is a well-established source of a variety of isoquinoline (B145761) alkaloids, including this compound.

-

Papaver : The genus Papaver, which includes the opium poppy, is a source of over 170 different alkaloids. While often recognized for other compounds, some Papaver species also contain this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies considerably among different plant species and even different parts of the same plant. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the precise quantification of this compound in plant extracts. The following table summarizes available quantitative data.

| Plant Species | Plant Part | This compound Concentration (mg/g of dry material) | Reference |

| Chelidonium majus | Aerial Parts | 0.10 - 0.85 |

Experimental Protocols

Extraction of this compound

The following protocol describes a general method for the extraction of this compound and other protoberberine alkaloids from plant material. This procedure is based on the principles of solvent extraction for alkaloids.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Chelidonium majus)

-

Methanol (B129727) or Ethanol (B145695) (80-95%)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% solution

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

pH meter or pH indicator strips

Procedure:

-

Maceration: Weigh the dried, powdered plant material. Place the powder in a suitable flask and add methanol or ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication for 1-2 hours to enhance extraction efficiency.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant debris. Collect the filtrate.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in a 2% aqueous solution of HCl or H₂SO₄. b. Wash the acidic solution with chloroform or dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the organic layer. c. Adjust the pH of the aqueous solution to 9-10 by adding ammonium hydroxide or sodium carbonate solution. This will precipitate the alkaloids in their free base form. d. Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent). e. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction containing this compound.

Isolation and Purification of this compound

The crude alkaloid extract can be further purified to isolate this compound using chromatographic techniques.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Glass column for chromatography

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chamber for TLC

-

UV lamp (254 nm and 366 nm)

-

Collection tubes

-

Recrystallization solvent (e.g., methanol, ethanol, or a mixture of solvents)

Procedure:

-

Column Chromatography: a. Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system. b. Pack the glass column with the slurry to create a stationary phase. c. Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the column. d. Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol in chloroform). e. Collect fractions of the eluate in separate tubes.

-

Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system. c. Visualize the spots under a UV lamp. d. Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.

-

Recrystallization: a. Concentrate the combined fractions containing this compound. b. Dissolve the residue in a minimal amount of a suitable hot solvent. c. Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization. d. Collect the pure crystals of this compound by filtration and wash them with a small amount of cold solvent. e. Dry the crystals under vacuum.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing an additive like formic acid or ammonium acetate (B1210297) to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection Wavelength: Monitoring at a wavelength where this compound shows significant absorbance, for instance, around 290 nm.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard of a known concentration in methanol or the mobile phase. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Accurately weigh the crude extract or purified sample and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway Interaction

This compound has been investigated for various pharmacological activities, including its potential as an anticancer agent. One of the key mechanisms of action that has been elucidated is its role in the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGF, a potent angiogenic factor, binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately lead to endothelial cell proliferation, migration, and survival, promoting angiogenesis. In the context of osteosarcoma, a malignant bone tumor, the VEGF/VEGFR-2 pathway is often overactive, contributing to tumor progression.

This compound has been shown to inhibit this pathway. It is believed to bind to VEGFR-2, preventing its phosphorylation and subsequent activation. This blockage of the initial step in the signaling cascade leads to the downregulation of downstream effectors, thereby inhibiting angiogenesis and inducing apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. Its presence in various species of the Papaveraceae family, particularly in Corydalis and Chelidonium, makes these plants valuable resources for its isolation. The detailed experimental protocols provided in this guide offer a framework for the efficient extraction, purification, and quantification of this compound, facilitating further research and development. The elucidation of its inhibitory action on the VEGFR-2 signaling pathway underscores its potential as an anti-angiogenic and anticancer agent. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this important alkaloid.

References

A Technical Guide to the Biosynthesis of (-)-Stylopine from (S)-Reticuline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway converting (S)-reticuline, a central intermediate in benzylisoquinoline alkaloid (BIA) metabolism, into the protoberberine alkaloid (-)-stylopine (B192457). This compound and related compounds are of significant interest due to their diverse and potent pharmacological activities. This guide details the key enzymatic transformations, presents quantitative data from heterologous production systems, outlines comprehensive experimental protocols, and visualizes the core biochemical pathway and workflows.

The Biosynthetic Pathway: A Three-Enzyme Cascade

The conversion of (S)-reticuline to this compound is a linear, three-step enzymatic cascade. It begins with the commitment of (S)-reticuline to the protoberberine scaffold, followed by two successive methylenedioxy bridge formations catalyzed by cytochrome P450 enzymes.

The biosynthesis of most benzylisoquinoline alkaloids (BIAs) proceeds through the key intermediate (S)-reticuline.[1] Its conversion to (S)-scoulerine marks a critical branch point, directing metabolism towards the synthesis of protoberberine, benzophenanthridine, and phthalideisoquinoline alkaloids.[1] From (S)-scoulerine, the pathway proceeds through (S)-cheilanthifoline to yield the final product, this compound.[1][2]

Key Enzymes and Catalytic Mechanisms

The pathway relies on one FAD-linked oxidase and two cytochrome P450 enzymes to perform the necessary chemical transformations.

-

Berberine Bridge Enzyme (BBE)

-

Function: BBE catalyzes the crucial conversion of (S)-reticuline to (S)-scoulerine.[5] This reaction involves an oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic C-8 carbon-carbon bond known as the "berberine bridge," thereby establishing the tetracyclic protoberberine scaffold.[3][6][7] This step is a major branch point in BIA biosynthesis.[3]

-

Cheilanthifoline Synthase (CFS)

-

Enzyme Class: EC 1.14.19.65, Cytochrome P450-dependent monooxygenase (CYP719A5).[8][9]

-

Function: This enzyme is responsible for the formation of the first methylenedioxy bridge on the (S)-scoulerine molecule to produce (S)-cheilanthifoline.[1][2] The reaction proceeds via the oxidative ring closure of adjacent phenolic and methoxy (B1213986) groups.

-

-

(S)-Stylopine Synthase (SPS)

-

Enzyme Class: EC 1.14.19.64, Cytochrome P450-dependent monooxygenase (CYP719A2).[8][9][10]

-

Function: SPS, also known as (S)-cheilanthifoline oxidase, catalyzes the final step in the pathway.[10] It forms the second methylenedioxy bridge from the remaining phenolic and methoxy groups on (S)-cheilanthifoline to yield this compound.[10][11][12] This reaction requires NADPH, H+, and O2 as co-substrates, with the products being this compound, NADP+, and water.[10]

-

Quantitative Data from Heterologous Production

Reconstituting the this compound biosynthetic pathway in microbial hosts such as Pichia pastoris has provided valuable quantitative data on reaction efficiency and dynamics.

| Parameter | Value | Host Organism | Source |

| Initial Substrate | 150 nmoles (R, S)-reticuline | Pichia pastoris | [8] |

| Time to Product Detection | 2 hours | Pichia pastoris | [8] |

| Intermediate Accumulation (at 2h) | ~20 nmoles (S)-scoulerine | Pichia pastoris | [8] |

| Intermediate Accumulation (at 2h) | ~3 nmoles (S)-cheilanthifoline | Pichia pastoris | [8] |

| Final Conversion Rate (S)-reticuline to stylopine + coptisine | ~70% after 24 hours | Pichia pastoris | [8] |

| Conversion of (R,S)-reticuline to (S)-scoulerine | ~40% (~80% of S-isomer) | Saccharomyces cerevisiae | [7] |

| Coptisine is an oxidized by-product of stylopine observed in the microbial system.[8] |

Experimental Protocols

The following sections detail a representative protocol for the microbial biosynthesis and analysis of this compound, based on established methodologies.[8]

A common strategy involves the co-expression of the three biosynthetic enzymes in a suitable microbial host. The workflow for such an experiment is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 4. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scoulerine - Wikipedia [en.wikipedia.org]

- 6. The single berberine bridge enzyme homolog of Physcomitrella patens is a cellobiose oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Stylopine biosynthesis [iubmb.qmul.ac.uk]

- 10. (S)-stylopine synthase - Wikipedia [en.wikipedia.org]

- 11. enzyme-database.org [enzyme-database.org]

- 12. ENZYME - 1.14.19.64 (S)-stylopine synthase [enzyme.expasy.org]

Chemical and physical properties of (-)-Stylopine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae family, such as Chelidonium majus and species of the Corydalis genus. As the (S)-enantiomer of stylopine, it has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visual representation of its known interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological interactions are illustrated using signaling pathway diagrams.

Chemical and Physical Properties

This compound, also known as (S)-Tetrahydrocoptisine, is a tetracyclic isoquinoline (B145761) alkaloid. Its rigid structure is characterized by two methylenedioxy groups, which contribute to its biological activity.

Identification and Structure

| Identifier | Value |

| IUPAC Name | (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene[1] |

| CAS Number | 84-39-9[2] |

| Molecular Formula | C₁₉H₁₇NO₄[1] |

| Canonical SMILES | C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6[1] |

| InChI | InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1[1] |

| InChIKey | UXYJCYXWJGAKQY-HNNXBMFYSA-N |

Physicochemical Data

| Property | Value |

| Molecular Weight | 323.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 217 °C (for racemic (±)-Stylopine) |

| Boiling Point | 466.6±34.0 °C (Predicted) |

| Solubility | Soluble in DMSO and Chloroform (B151607). Insoluble in water and ethanol. |

| Optical Rotation | Levorotatory (-) |

| XLogP3-AA | 3 |

Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Corydalis yanhusuo

This protocol is adapted from methods described for the extraction of isoquinoline alkaloids from Corydalis species.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Dry the tubers of Corydalis yanhusuo and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 70% aqueous acetone at room temperature. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

-

Fractionation: Perform a sequential liquid-liquid extraction on the crude residue using solvents of increasing polarity: first with hexane, followed by ethyl acetate, and then butanol.

-

Column Chromatography: Subject the combined organic extracts to silica gel column chromatography. Elute the column with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting with a high concentration of CH₂Cl₂ and gradually increasing the proportion of MeOH.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing stylopine.

-

Chiral Separation: To isolate the specific (-)-enantiomer, perform chiral High-Performance Liquid Chromatography (HPLC) on the stylopine-containing fractions using a suitable chiral column (e.g., Chiralcel OD).

-

Purity Confirmation: Confirm the purity and identity of the isolated this compound using NMR, MS, and by measuring its specific rotation.

Characterization Techniques

-

¹H-NMR and ¹³C-NMR spectra are crucial for confirming the chemical structure of this compound. Samples are typically dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Specific peak assignments can be confirmed using 2D NMR techniques like COSY and HMBC.

-

Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of this compound, which will show a prominent molecular ion peak [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS) provides information about the fragmentation pattern, which is characteristic of the protoberberine alkaloid skeleton. A notable fragmentation is the retro-Diels-Alder (RDA) reaction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and can be used to determine the IC₅₀ value of this compound on various cancer cell lines.

Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol can be used to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways, such as ERK or Akt.

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency, then treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-total-ERK).

Signaling Pathway Interactions

This compound has been shown to modulate several critical signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the NF-κB pathway by potentially targeting the IKK complex.

Attenuation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is crucial for cell proliferation, differentiation, and survival. The pathway is typically activated by growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of Ras, which in turn activates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated (phosphorylated) ERK can then translocate to the nucleus to regulate gene expression. This compound can attenuate the phosphorylation of key kinases in this pathway.

MAPK/ERK Signaling Pathway Inhibition by this compound

Caption: this compound attenuates the MAPK/ERK pathway by inhibiting MEK/ERK phosphorylation.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF, induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, promoting endothelial cell proliferation, migration, and survival. This compound has been identified as an inhibitor of VEGFR2 signaling, suggesting its potential as an anti-angiogenic agent.

VEGFR2 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the VEGFR2 signaling pathway, a key driver of angiogenesis.

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties and significant biological activities. Its ability to modulate key signaling pathways, such as NF-κB, MAPK/ERK, and VEGFR2, underscores its potential for development as a therapeutic agent for inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this compelling alkaloid. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Stereoisomerism and Chemical Structure of (-)-Stylopine

Executive Summary

(-)-Stylopine (B192457) is a naturally occurring protoberberine isoquinoline (B145761) alkaloid found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus and Corydalis species.[1] As a chiral molecule, it exists as a pair of enantiomers. The levorotatory isomer, this compound, corresponds to the (S)-configuration at its single stereocenter. This compound has garnered significant interest for its diverse pharmacological activities, notably its role as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, presenting potential applications in oncology.[2][3] This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, and key physicochemical properties of this compound. It includes detailed experimental protocols for its isolation, synthesis, and analysis, alongside graphical representations of its stereochemical relationships and mechanism of action.

Chemical Structure and Stereoisomerism

Core Chemical Structure

Stylopine possesses a pentacyclic ring system characteristic of protoberberine alkaloids. Its structure features two methylenedioxy groups attached to rings A and D of the isoquinoline skeleton. The central nitrogen atom is part of a quinolizidine (B1214090) moiety.

>];

}

}

>];

}

}

Caption: Figure 1: 2D Chemical Structure of (-)-(S)-Stylopine.

Stereoisomerism and Absolute Configuration

The stylopine molecule contains a single chiral center at the C-13a carbon (based on standard protoberberine numbering) or C-12b (based on IUPAC numbering for the quinolizine system). This chirality gives rise to two enantiomers (non-superimposable mirror images):

-

(-)-(S)-Stylopine: The levorotatory enantiomer, which rotates plane-polarized light to the left (negative rotation). Its absolute configuration at the stereocenter is designated as 'S' according to Cahn-Ingold-Prelog priority rules.[1]

-

(+)-(R)-Stylopine: The dextrorotatory enantiomer, which rotates plane-polarized light to the right (positive rotation). Its absolute configuration is 'R'.

A 50:50 mixture of these two enantiomers is known as a racemic mixture, denoted as (±)-Stylopine . This mixture is optically inactive because the opposing rotations of the two enantiomers cancel each other out.

Caption: Figure 2: Stereoisomeric Relationship of Stylopine.

Quantitative Data

The physicochemical properties of stylopine stereoisomers are summarized below. Enantiomers share identical physical properties such as melting point and solubility but differ in their interaction with plane-polarized light (optical rotation).

| Property | (-)-(S)-Stylopine | (±)-Stylopine (Racemic) | Reference(s) |

| Molecular Formula | C₁₉H₁₇NO₄ | C₁₉H₁₇NO₄ | [1] |

| Molecular Weight | 323.34 g/mol | 323.34 g/mol | [1] |

| Melting Point | Data not available | 202 °C | [4] |

| Specific Rotation [α]D | -315.12° (in absolute alcohol) | 0° (optically inactive) | [4] |

| Appearance | Needle-shaped crystals | Prismatic crystals | [4] |

| CAS Number | 84-39-9 | 4312-32-7 | [1] |

Experimental Protocols

Protocol 1: Isolation of this compound from Stylophorum diphyllum

This protocol is a representative method based on procedures described for the isolation of alkaloids from Papaveraceae species.

Caption: Figure 3: Workflow for Isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., 500 g) is exhaustively extracted with methanol (B129727) acidified with hydrochloric acid (e.g., 1% HCl). The methanol is removed under reduced pressure.

-

Acid-Base Partitioning: The resulting aqueous residue is washed with diethyl ether to remove neutral fats and pigments. The aqueous layer is then made alkaline (pH 9-10) with ammonium (B1175870) hydroxide (B78521) and extracted repeatedly with chloroform (B151607).

-

Crude Alkaloid Isolation: The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.

-

Chromatographic Separation: The crude mixture is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing stylopine are combined and evaporated. The residue is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or chloroform-methanol) to yield pure, needle-shaped crystals of this compound.[4]

-

Characterization: The identity and purity of the isolated compound are confirmed by measuring its melting point, optical rotation, and by spectroscopic analysis (MS, ¹H-NMR, ¹³C-NMR).

Protocol 2: Total Synthesis of (±)-Stylopine

The synthesis of racemic stylopine can be achieved through various routes, often involving the construction of the isoquinoline core followed by cyclization to form the pentacyclic system. This is a representative method based on established synthetic strategies for protoberberine alkaloids.[5]

Methodology:

-

Precursor Synthesis: A substituted phenethylamine (B48288) derivative and a phenylacetic acid derivative (containing the necessary methylenedioxy groups) are coupled to form an amide intermediate.

-

Bischler-Napieralski Cyclization: The amide is subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.

-

Reduction: The C=N double bond of the dihydroisoquinoline is reduced, typically with sodium borohydride (B1222165) (NaBH₄), to yield a tetrahydroisoquinoline.

-

Pictet-Spengler Reaction: The tetrahydroisoquinoline is reacted with an appropriate aldehyde (often formaldehyde (B43269) or its equivalent) under acidic conditions. This key step constructs the final ring of the protoberberine skeleton, yielding (±)-stylopine.

-

Purification: The final product is purified by column chromatography and/or recrystallization.

Protocol 3: Chiral HPLC Separation of Stylopine Enantiomers

This protocol describes a representative method for the analytical separation of this compound and (+)-stylopine from a racemic mixture. The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are commonly effective for this class of compounds.[6][7]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with an amylose (B160209) or cellulose (B213188) derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A normal-phase eluent is typically used. A common mobile phase would be a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (e.g., n-Hexane/Isopropanol 90:10 v/v).

-

Additives: For basic compounds like stylopine, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.[6]

-

Operating Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C (ambient)

-

Detection: UV at a wavelength where stylopine absorbs strongly (e.g., 288 nm).

-

-

Analysis: The racemic mixture is dissolved in the mobile phase and injected. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and two resolved peaks on the chromatogram.

Biological Activity: Inhibition of VEGFR2 Signaling

This compound has been identified as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This pathway is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors to support their growth and metastasis. Stylopine exerts its effect by preventing the ligand (VEGF-A) from inducing the expression and phosphorylation (activation) of the VEGFR2 receptor on cancer cells.[2][8]

// Define nodes VEGF [label="VEGF-A\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2\n(Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stylopine [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK/ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses:\n• Proliferation\n• Migration\n• Angiogenesis\n• Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges and relationships VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Activation [label="Leads to"]; Activation -> Downstream [label="Activates"]; Downstream -> Response [label="Promotes"];

// Inhibition relationship Stylopine -> VEGFR2 [label="Inhibits Expression\n& Activation", color="#EA4335", style=bold, fontcolor="#EA4335"];

// Caption caption [shape=plain, fontname="Arial", fontsize=12, label="Figure 4: Stylopine Inhibition of the VEGFR2 Signaling Pathway"]; }

Caption: Figure 4: Stylopine Inhibition of the VEGFR2 Signaling Pathway.

The inhibition of this pathway by stylopine leads to several anti-cancer effects in vitro, including:

-

Inhibition of cell proliferation. [3]

-

Induction of apoptosis (programmed cell death). [3]

-

Inhibition of cancer cell migration. [3]

These findings underscore the potential of this compound as a lead compound for the development of novel anti-angiogenic and anti-cancer therapies.

References

- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cybra.lodz.pl [cybra.lodz.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 8. rsc.org [rsc.org]

The Discovery and Isolation of (-)-Stylopine: A Technical Guide

Introduction

(-)-Stylopine (B192457), a tetrahydroprotoberberine alkaloid, is a significant secondary metabolite found predominantly in plant species of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[1] This guide provides a comprehensive overview of the historical context of its discovery, the evolution of isolation protocols, quantitative data, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Historical Context and Discovery

The precise first isolation of this compound is not clearly documented in readily available scientific literature. However, the period of its discovery falls within the "golden age" of alkaloid chemistry in the 19th and early 20th centuries. Following the landmark isolation of morphine from opium by Friedrich Sertürner in 1804, chemists across Europe began to systematically investigate the nitrogenous, basic compounds responsible for the potent physiological effects of medicinal plants.

Many of the primary alkaloids from well-known medicinal plants like Chelidonium majus were first isolated during this era. While the specific credit for the initial discovery of stylopine is elusive, it is one of several key isoquinoline (B145761) alkaloids, alongside chelidonine, sanguinarine, and berberine, that were identified from Papaveraceae species during this period of intense phytochemical exploration. The name "stylopine" itself likely derives from the plant genus Stylophorum, a member of the poppy family from which it was probably first isolated or identified in significant quantities.

Experimental Protocols for Isolation

The methodologies for isolating this compound have evolved significantly from classical extraction techniques to modern chromatographic methods that offer higher purity and yield in shorter timeframes.

Classical Alkaloid Extraction Protocol

Early methods for alkaloid isolation relied on the basic nature of these compounds. A general procedure, adapted from methods for isolating alkaloids from Papaveraceae species, is as follows:

-

Preparation of Plant Material : Dried and powdered plant material (e.g., whole plant or roots of Chelidonium majus) is defatted by maceration or Soxhlet extraction with a non-polar solvent like hexane.

-

Extraction : The defatted plant material is then extracted with a polar solvent, typically methanol, often with heating under reflux to ensure exhaustive extraction.

-

Acid-Base Partitioning :

-

The methanolic extract is evaporated to dryness, and the resulting residue is dissolved in an acidic aqueous solution (e.g., 3-6% HCl), which protonates the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities like fats and chlorophyll.

-

The acidic aqueous layer containing the alkaloids is then made basic (pH 9-11) with a base like ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic solution is repeatedly extracted with an organic solvent such as chloroform.

-

-

Purification : The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated. The crude alkaloid mixture is then subjected to further purification, historically by fractional crystallization or more commonly in later years by column chromatography over silica (B1680970) gel or alumina. Preparative Thin-Layer Chromatography (PTLC) has also been used for the final purification of individual alkaloids.

Modern High-Speed Counter-Current Chromatography Protocol

A more recent and efficient method for isolating this compound and other alkaloids from Chelidonium majus utilizes Fast Centrifugal Partition Chromatography (FCPC), a form of High-Speed Counter-Current Chromatography (HSCCC).

-

Crude Extract Preparation : A crude alkaloid extract is obtained from the plant material, typically through methanolic extraction followed by an acid-base wash to enrich the alkaloid fraction.

-

Solvent System Selection : A biphasic solvent system is developed to provide an optimal partition coefficient (K) for stylopine. A commonly used system is composed of chloroform, methanol, and 0.3 M hydrochloric acid.

-

FCPC Separation :

-

The FCPC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).

-

The rotor is set to a high rotational speed (e.g., 1000-2000 rpm).

-

The mobile phase is pumped through the system until hydrodynamic equilibrium is reached.

-

The crude extract, dissolved in a small volume of the solvent system, is injected into the instrument.

-

The mobile phase is continuously pumped, and the eluting fractions are collected using a fraction collector.

-

-

Analysis and Purification : The collected fractions are analyzed by techniques like TLC or HPLC to identify those containing stylopine. Fractions containing pure stylopine are pooled and evaporated. For fractions containing mixtures, an additional purification step (e.g., preparative HPLC) may be required.[2]

Data Presentation

Quantitative data from the isolation and characterization of this compound are summarized below.

Table 1: Isolation Yield of Stylopine

| Plant Source | Extraction Method | Yield | Reference |

| Chelidonium majus | Fast Centrifugal Partition Chromatography (FCPC) | 1.93 mg from 500 mg crude extract | [2][3] |

| Corydalis yanhusuo | Bioactivity-guided fractionation | Not specified | [4] |

| Corydalis marschalliana | Not specified | Not specified |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇NO₄ | |

| Molecular Weight | 323.35 g/mol | |

| CAS Number | 84-39-9 | |

| Appearance | Crystalline solid | |

| miLogP | 3.04 | |

| Topological Polar Surface Area (TPSA) | 40.17 Ų |

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized modern workflow for the isolation of this compound from plant material.

Caption: Generalized workflow for the isolation of this compound.

This compound and the VEGFR2 Signaling Pathway

Recent research has highlighted the role of this compound as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial in angiogenesis and the pathogenesis of cancers like osteosarcoma.

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

References

- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]

Spectral Data Analysis of (-)-Stylopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for (-)-Stylopine (also known as (-)-Tetrahydrocoptisine), an isoquinoline (B145761) alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus and Corydalis species.[1] This document outlines the key mass spectrometry and nuclear magnetic resonance data used for its characterization, details the experimental protocols for acquiring such data, and visualizes the analytical workflow and biosynthetic pathway.

Spectral Data Presentation

The structural elucidation of this compound relies on the comprehensive analysis of its mass spectrometry and nuclear magnetic resonance spectra. The quantitative data are summarized below.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of this compound and provides characteristic fragmentation patterns essential for its identification. The molecular formula is C₁₉H₁₇NO₄, corresponding to a molecular weight of approximately 323.3 g/mol .[2]

| Feature | m/z Value | Interpretation |

| Molecular Ion | 323.1158 | [M]⁺, corresponding to the molecular formula C₁₉H₁₇NO₄. |

| Fragment Ion 1 | 176 | Resulting from retro-Diels-Alder (RDA) fragmentation. |

| Fragment Ion 2 | 148 | Resulting from retro-Diels-Alder (RDA) fragmentation. |

| Fragment Ion 3 | 120 | Further fragmentation product. |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The identity of l-stylopine can be confirmed using 1H and 13C NMR correlation spectroscopy.[1]

¹H-NMR Spectral Data (Partial)

The following proton NMR data has been reported for this compound in CDCl₃.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| H-1 | 6.65 | s |

| H-4 | 6.67 | s |

| H-9, H-10 | 6.75, 6.78 | dd, J = 7 |

¹³C-NMR Spectral Data

The following carbon NMR data has been reported for this compound in CDCl₃.[1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | 108.3 |

| C-1a | 128.0 |

| C-2 (O-CH₂-O) | 100.8 |

| C-3 (O-CH₂-O) | 100.8 |

| C-4 | 105.5 |

| C-4a | 145.5 |

| C-5 | 51.2 |

| C-6 | 29.1 |

| C-7a | 127.3 |

| C-8 | 59.6 |

| C-9 | 108.8 |

| C-10 | 110.9 |

| C-10a | 145.8 |

| C-11a | 128.9 |

| C-12 | 121.0 |

| C-12a | 143.9 |

| C-13 | 36.5 |

| C-13a | 127.3 |

| C-14 | Not Reported |

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectral data for the analysis of natural products like this compound.

Sample Preparation and Isolation

-

Extraction : The alkaloid is typically extracted from dried, powdered plant material (e.g., Chelidonium majus) using a solvent such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.

-

Chromatography : The resulting alkaloid fraction is purified using column chromatography over silica (B1680970) gel or other stationary phases, eluting with a solvent gradient (e.g., dichloroethane-methanol or chloroform-methanol).[1]

-

Purity Check : The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

Mass Spectrometry (MS) Analysis

-

Instrumentation : High-resolution mass spectrometry (HRMS) is performed on instruments such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

-

Ionization : Electrospray Ionization (ESI) in positive mode is commonly used for alkaloid profiling as it generally produces intense signals for the protonated molecule [M+H]⁺.

-

Analysis : The instrument is operated in full scan mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and elucidate the structure by analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

-

¹H-NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of all protons.

-

¹³C-NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

-

2D-NMR Acquisition :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular structure.

-

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes involved in the analysis and biosynthesis of this compound.

The biosynthesis of this compound in plants like Chelidonium majus proceeds from the precursor (+)-(S)-reticuline. This transformation involves an oxidative cyclization of the N-methyl group to form the characteristic berberine (B55584) bridge.

Biological Relevance

Recent studies have highlighted the pharmacological potential of this compound. For instance, it has been investigated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in osteosarcoma cells, suggesting it could be a candidate for future drug development in cancer therapy.[3][4] A thorough understanding of its spectral properties is the foundational first step for any such development, ensuring accurate identification and quality control.

References

- 1. ovid.com [ovid.com]

- 2. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Stylopine and its role as a plant metabolite

An In-depth Technical Guide to (-)-Stylopine (B192457) as a Plant Metabolite and Pharmacological Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a protoberberine-type isoquinoline (B145761) alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, such as Chelidonium majus and various Corydalis species. As a plant metabolite, it is integral to the plant's chemical defense system. In recent years, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, physiological role in plants, and key pharmacological properties, with a particular focus on its anti-cancer and anti-inflammatory mechanisms. Quantitative data are summarized in structured tables, and detailed experimental protocols for its extraction, isolation, and biological evaluation are provided. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and analysis.

This compound as a Plant Metabolite

Biosynthesis Pathway

This compound is a downstream product of the extensive benzylisoquinoline alkaloid (BIA) pathway. Its biosynthesis begins with the amino acid L-tyrosine and proceeds through the central intermediate (S)-reticuline. From (S)-reticuline, a series of enzymatic reactions, primarily involving cytochrome P450 enzymes, leads to the formation of the characteristic tetracyclic protoberberine core.

The key enzymatic steps from (S)-reticuline to this compound are:

-

(S)-Reticuline is converted to (S)-Scoulerine by the action of Berberine (B55584) Bridge Enzyme (BBE) . This enzyme forms the berberine bridge, a critical step in creating the tetracyclic structure.

-

(S)-Scoulerine is then hydroxylated to form (S)-Cheilanthifoline . This reaction is catalyzed by Cheilanthifoline Synthase (CFS) , a cytochrome P450 enzyme (CYP719A5).

-

Finally, (S)-Cheilanthifoline undergoes methylenedioxy bridge formation to yield (S)-Stylopine . This final step is catalyzed by Stylopine Synthase (SPS) , another cytochrome P450 enzyme (CYP719A2).[1][2][3]

Occurrence and Physiological Role in Plants

This compound is primarily found in the latex and various tissues of plants like Greater Celandine (Chelidonium majus) and is a constituent of numerous Corydalis species. The concentration of stylopine can vary significantly depending on the plant organ and the developmental stage.

It is widely accepted that the primary role of alkaloids in plants is to serve as a defense mechanism against herbivores and pathogens. Their toxicity can deter feeding by insects and larger animals, while their antimicrobial properties can protect the plant from bacterial and fungal infections. The presence of this compound and other protoberberine alkaloids likely contributes to the overall chemical defense strategy of the producing plant, enhancing its survival and reproductive success.

Table 1: Quantitative Occurrence of this compound in Chelidonium majus

| Plant Part & Condition | This compound Content (% of Total Alkaloid Fraction) |

|---|---|

| Aerial Parts (during flowering) | ~3.1% |

| Aerial Parts (after seed ripening) | ~21.2% |

(Data sourced from studies on C. majus alkaloid content)

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity: Targeting the VEGFR2 Pathway in Osteosarcoma

Recent research has highlighted this compound as a potent inhibitor of osteosarcoma cell proliferation and metastasis. Its primary mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase receptor in angiogenesis and tumor progression.

Mechanism:

-

VEGF Binding: Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on the surface of cancer cells.

-

Receptor Dimerization & Autophosphorylation: This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, activating the receptor.

-

Downstream Signaling: Activated VEGFR2 initiates multiple downstream signaling cascades, including the STAT3 and RhoA-ROCK pathways. These pathways promote cell proliferation, migration, invasion, and survival, which are hallmarks of cancer metastasis.

-

Inhibition by this compound: this compound intervenes by significantly inhibiting the VEGF-induced phosphorylation of VEGFR2. This blockade prevents the activation of downstream signaling molecules, leading to the suppression of metastatic processes and the induction of apoptosis (programmed cell death) in osteosarcoma cells.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. It acts by reducing the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. Its known targets include:

-

Nitric Oxide (NO)

-

Prostaglandin E2 (PGE2)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6)

-

Cyclooxygenase-2 (COX-2)

By inhibiting these molecules, this compound effectively dampens the inflammatory response at a cellular level.

Quantitative Pharmacological Data

The potency of this compound has been quantified in various assays, providing critical data for drug development professionals.

Table 2: Summary of Quantitative Pharmacological Data for this compound

| Activity | Cell Line / Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Anti-Cancer | MG-63 (Osteosarcoma) | IC₅₀ (Cell Viability) | 0.987 µM | |

| Anti-Cancer | MG-63 (Osteosarcoma) | Effective Concentration (VEGFR2 Phosphorylation Inhibition) | 0.9871 µM |

| Reference Drug | MG-63 (Osteosarcoma) | IC₅₀ (Axitinib) | 2.107 µM | |

Experimental Protocols

Extraction and Isolation from Plant Material

The following is a generalized protocol for the extraction and purification of this compound from plant sources like Chelidonium majus.

Methodology:

-

Preparation: Air-dried aerial parts of the plant are ground into a fine powder.

-

Extraction: The powdered material is subjected to continuous hot extraction in a Soxhlet apparatus using ethanol (B145695) as the solvent.

-

Concentration: The resulting ethanolic extract is evaporated to dryness under reduced pressure.

-

Acid-Base Partitioning:

-

The residue is dissolved in a dilute acid (e.g., 0.25 M H₂SO₄) to protonate the alkaloids, making them water-soluble.

-

The acidic solution is filtered to remove non-polar impurities.

-

The filtrate is then made alkaline (e.g., to pH 9 with ammonia) to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

The aqueous solution is extracted multiple times with an immiscible organic solvent like chloroform (B151607).

-

-

Purification:

-

The combined organic fractions are dried (e.g., with anhydrous sodium sulfate) and concentrated under vacuum to yield a crude alkaloid mixture.

-

This mixture is then subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents (e.g., chloroform with increasing proportions of methanol) to separate the individual alkaloids.

-

-

Identification and Quantification: Fractions containing this compound are identified by thin-layer chromatography (TLC). The purity and identity of the final product are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Key Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Protocol:

-

Seed cells (e.g., MG-63) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 50 µM) for a specified period (e.g., 24 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Incubate for 2-4 hours.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

This fluorescence microscopy technique distinguishes between live, apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound at its IC₅₀ concentration.

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

-

Stain the cells with a mixture of Ethidium Bromide (EtBr) and Acridine Orange (AO).

-

Visualize under a fluorescence microscope.

-

Interpretation: Live cells appear uniformly green; early apoptotic cells show bright green condensed chromatin; late apoptotic cells appear orange with condensed chromatin; necrotic cells are uniformly red.

-

This technique is used to detect specific proteins and their phosphorylation status.

-

Protocol:

-

Treat cells with this compound (at IC₅₀) and/or a stimulant (e.g., VEGF-165).

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-VEGFR2, anti-phospho-VEGFR2).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal. The band intensity corresponds to the protein level.

-

Conclusion and Future Perspectives

This compound is a compelling natural product with a well-defined role in plant ecology and significant potential in pharmacology. Its ability to potently and selectively inhibit the VEGFR2 signaling pathway at sub-micromolar concentrations, demonstrating greater efficacy than some standard drugs in preclinical models, marks it as a promising lead compound for the development of novel anti-cancer therapies, particularly for aggressive diseases like osteosarcoma. Its anti-inflammatory properties further broaden its therapeutic potential. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and potential synergistic effects with existing chemotherapeutic agents to fully elucidate its clinical utility.

References

An In-depth Technical Guide to (-)-Stylopine and its Potential Derivatives: Characterization and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae family, such as Chelidonium majus.[1] This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities. While research has primarily focused on the parent compound, the potential for developing novel therapeutic agents through the synthesis of this compound derivatives presents a promising frontier in drug discovery. This technical guide provides a comprehensive overview of the basic characterization of this compound, its known biological activities with a focus on anti-inflammatory and anti-cancer effects, and explores the potential for its derivatives. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Physicochemical Characterization of this compound

The fundamental physicochemical properties of this compound are crucial for its identification, characterization, and formulation. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₄ | [1] |

| Molecular Weight | 323.3 g/mol | [1] |

| IUPAC Name | (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | [1] |

| Synonyms | (-)-Tetrahydrocoptisine, (S)-Stylopine | [1] |

| CAS Number | 84-39-9 |

Synthesis of this compound and Potential Derivatives

The total synthesis of (±)-stylopine has been reported, providing a basis for the generation of derivatives. While the literature on specific, functionalized derivatives of this compound is limited, the synthesis of other protoberberine alkaloid analogs offers insights into potential synthetic strategies.[2] These methods often involve the construction of the tetracyclic core followed by modification of the aromatic rings. The modular nature of these synthetic routes allows for the introduction of various functional groups to explore structure-activity relationships (SAR).[2]

Potential modifications to the this compound scaffold for derivative synthesis could include:

-

Substitution on the A and D rings: Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and biological activity of the molecule.

-

Modification of the methylenedioxy groups: Opening or altering these rings could influence the planarity and receptor-binding interactions.

-

Derivatization at the nitrogen atom: Quaternization or N-oxide formation can significantly alter the solubility and pharmacological properties.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, with anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Tetrandrine, a bisbenzylisoquinoline alkaloid with structural similarities, has been shown to inhibit NF-κB activation by suppressing the degradation of IκBα, the inhibitory protein of NF-κB.[3] By preventing IκBα degradation, the translocation of the active NF-κB dimer to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes.

Anti-cancer Activity

The anti-cancer potential of this compound has been particularly noted in osteosarcoma.[4] It has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][4][5] Inhibition of VEGFR-2 by this compound leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, migration, and angiogenesis.[6] Studies have shown that this compound can inhibit the proliferation of MG-63 osteosarcoma cells and induce apoptosis.[4]

| Compound Class | Activity | Cell Line/Target | IC₅₀ (µM) |

| Benzo[a]phenazine derivatives | Anti-proliferative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 |

| Tetrazole based isoxazolines | Cytotoxicity | MDA-MB-231, A549 | 1.22 - 3.62 |

| Thiazolopyrimidine derivatives | Anti-cancer | HepG-2, PC-3, HCT-116 | Weak to moderate activity |

| Tetrahydroquinoline derivatives | Anti-cancer | Various | Variable |

Experimental Protocols

Spectroscopic Characterization of Protoberberine Alkaloids

The characterization of novel this compound derivatives would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of new derivatives. The characteristic signals for the protoberberine scaffold, including the aromatic protons, the methylenedioxy protons, and the protons of the heterocyclic rings, would be key for structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds, confirming their molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C-O, C-N, and aromatic C-H bonds.

Quantitative Real-Time PCR (qRT-PCR) for VEGFR2 Expression

This protocol is adapted from a study on the effect of stylopine on VEGFR2 expression in MG-63 cells.[6]

-

RNA Isolation: Isolate total RNA from treated and untreated cells using a suitable method, such as the TRIZOL method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using primers specific for the VEGFR2 gene and a suitable housekeeping gene for normalization (e.g., GAPDH).

-

Primer Sequences:

-

VEGFR2 Forward: 5'-CACCACTCAAACGCTGACATG-3'

-

VEGFR2 Reverse: 5'-GCTCGTTGGCGCACTCT-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Thermal Cycling Conditions: An initial denaturation at 94°C for 15 minutes, followed by 40 cycles of 95°C for 10 seconds, 52°C for 15 seconds, and 72°C for 20 seconds.[6]

-

-

Data Analysis: Analyze the data using the double delta threshold cycle method to determine the relative expression of the VEGFR2 gene.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol provides a general workflow for analyzing the phosphorylation and degradation of key proteins in the NF-κB pathway.[4][10][11]

-

Cell Culture and Treatment: Culture cells (e.g., macrophages) and pre-treat with various concentrations of the test compound before stimulating with an NF-κB activator like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the VEGFR2 signaling pathway.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a protoberberine alkaloid with promising anti-inflammatory and anti-cancer activities. Its mechanisms of action, primarily through the inhibition of the NF-κB and VEGFR-2 signaling pathways, make it an attractive scaffold for the development of novel therapeutic agents. While the current body of research is heavily focused on the parent compound, the exploration of this compound derivatives holds significant potential. The synthesis of a library of derivatives with systematic structural modifications, coupled with robust in vitro and in vivo screening, is a critical next step. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its future derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]